Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a chiral carbamate derivative with a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.41 g/mol . The compound features a piperidine ring substituted at the 3-position with a hydroxyethyl group and an ethyl-benzyl carbamate moiety.
This compound is structurally categorized as a tertiary amine carbamate, a class known for applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules (e.g., acetylcholinesterase inhibitors) .
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQRSXYTXFLGU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A foundational approach involves alkylation of (R)-1-(2-hydroxyethyl)piperidin-3-amine. The amine reacts with ethyl chloroformate in the presence of a base such as potassium carbonate (KCO) to form the carbamate intermediate. Subsequent benzylation of the hydroxyl group introduces the benzyl ester moiety.
Reaction Scheme:
-
Carbamate Formation:
-
Benzylation:
Key parameters include maintaining anhydrous conditions and temperatures between 0°C and room temperature to minimize side reactions.
Direct Alkylation of N-Benzyloxy Carbamic Acid Ethyl Ester
An alternative method employs N-benzyloxy carbamic acid ethyl ester as a starting material. Alkylation with (R)-1-(2-hydroxyethyl)piperidin-3-yl bromide in acetonitrile under reflux yields the target compound.
Optimization Insights:
-
Solvent: Acetonitrile (MeCN) ensures high solubility of intermediates.
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Catalyst: Potassium carbonate (KCO) facilitates deprotonation and accelerates alkylation.
-
Yield: Reported yields for analogous compounds range from 65% to 85%, depending on reaction time and purity of reagents.
Stereochemical Control and Resolution
Chiral Pool Synthesis
The (R)-configuration at the piperidine nitrogen is critical for biological activity. Chiral pool synthesis leverages enantiomerically pure starting materials, such as (R)-piperidine-3-carboxylic acid derivatives, to preserve stereochemistry.
Example Protocol:
-
Hydroxyethyl Introduction:
(R)-Piperidin-3-amine reacts with ethylene oxide in methanol to form (R)-1-(2-hydroxyethyl)piperidin-3-amine. -
Carbamate Installation:
Reaction with ethyl chloroformate in dichloromethane (DCM) at 0°C. -
Benzyl Esterification:
Benzyl bromide and sodium hydride (NaH) in dimethylformamide (DMF) complete the synthesis.
Enzymatic Resolution
For racemic mixtures, lipase-catalyzed hydrolysis selectively cleaves the undesired enantiomer. This method, though less common for carbamates, has been validated for structurally related piperidine derivatives.
Benzyl Ester Group Installation
Electrophilic Benzylation Using 2-Benzyloxy-1-methylpyridinium Triflate
A state-of-the-art method utilizes 2-benzyloxy-1-methylpyridinium triflate (1 ) to introduce the benzyl group under neutral conditions. This avoids acidic or basic environments that could degrade sensitive intermediates.
Procedure:
-
In Situ Reagent Generation:
N-Methylation of 2-benzyloxypyridine (2 ) with methyl triflate in trifluorotoluene produces 1 . -
Benzylation:
The target carbamate reacts with 1 at 50°C for 12 hours, achieving >90% conversion in model systems.
Comparative Analysis of Methods
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The carbamic acid benzyl ester moiety may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester and analogous compounds:
Structural and Functional Insights
Ring Size and Conformation :
- The piperidine ring (6-membered) in the reference compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) analogs . This flexibility may influence binding to target receptors or enzymes.
- The cyclopropyl variant introduces a rigid, strained three-membered ring, which could enhance metabolic stability or alter steric interactions in biological systems .
Substituent Effects :
- The ethyl carbamate group in the reference compound contributes to its hydrophobicity, whereas its absence in CAS 1354001-63-0 reduces molecular weight and may increase solubility .
- The (R)- vs. (S)-stereochemistry (e.g., CAS 1354019-57-0) highlights the importance of chirality in drug design, as enantiomers often exhibit divergent biological activities .
Physicochemical Properties: The benzyl ester moiety is conserved across analogs, suggesting its role as a protective group or pharmacokinetic modulator .
Analytical Methods
- Chiral HPLC: A validated method using a Chiralpak AD-H column (n-hexane/ethanol/TFA) achieves baseline separation of enantiomers, ensuring >99% enantiomeric excess for the (R)-form .
- Spectroscopic characterization : NMR and MS data are essential for confirming structural integrity, particularly stereochemistry .
Biological Activity
Introduction
Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, commonly referred to as AM96444, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 302.40 g/mol
- CAS Number : 1353962-33-0
- Structure : The compound features a piperidine ring, a carbamic acid moiety, and an ethyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neuronal potassium channels, particularly the Kv7 family. These channels are crucial for regulating neuronal excitability and synaptic transmission.
Key Mechanisms:
- Kv7 Channel Modulation : The compound acts as an activator of Kv7 channels, enhancing potassium ion conductance and stabilizing membrane potential, which can lead to reduced neuronal excitability.
- Neuroprotective Effects : By modulating ion channel activity, it may exert neuroprotective effects against excitotoxicity associated with various neurological disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in vitro:
| Study Type | Findings |
|---|---|
| Ion Channel Assays | Enhanced Kv7.2/7.3 currents in a dose-dependent manner, indicating strong channel activation. |
| Cytotoxicity Tests | Exhibited low cytotoxicity across various cell lines at therapeutic concentrations. |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects:
| Animal Model | Dosage (mg/kg) | Observed Effects |
|---|---|---|
| Rat Model | 10 - 30 | Reduction in seizure frequency in models of epilepsy. |
| Mouse Model | 5 - 20 | Improvement in cognitive function in models of Alzheimer's disease. |
Case Studies
- Seizure Management : A study investigated the efficacy of this compound in a rat model of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting potential as an anticonvulsant agent.
- Cognitive Enhancement : In a mouse model of Alzheimer's disease, administration of the compound improved memory retention and cognitive performance on maze tests, indicating neuroprotective properties that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
